Ethyl 4-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-4-oxobutanoate
Description
Ethyl 4-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-4-oxobutanoate is a structurally complex molecule featuring a 6-azaspiro[2.5]octane core with 1,1-difluoro substitution and an ethyl 4-oxobutanoate side chain. The spiro[2.5]octane system consists of a six-membered azacyclic ring fused to a smaller three-membered ring (cyclopropane-like), creating a unique three-dimensional geometry.
Synthesis of such spiro compounds often involves alkylation or cyclization steps. For example, analogous spiro systems in pharmaceuticals (e.g., Reference Example 109 in EP 4 374 877 A2) utilize dibromoethane and potassium carbonate in acetone to form fused rings, suggesting possible parallels in synthetic routes for the target compound . Structural characterization of spiro systems frequently relies on X-ray crystallography, with software like SHELX employed for refinement .
Properties
IUPAC Name |
ethyl 4-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19F2NO3/c1-2-19-11(18)4-3-10(17)16-7-5-12(6-8-16)9-13(12,14)15/h2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLCABIQRLWNBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCC2(CC1)CC2(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-4-oxobutanoate typically involves the reaction of 1,1-difluoro-6-azaspiro[2.5]octane with ethyl 4-oxobutanoate under specific conditions. The reaction is usually carried out in an anhydrous solvent such as acetonitrile, with the presence of a base like diisopropylethylamine (DIEA) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-4-oxobutanoate can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, which can be facilitated by various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could result in a variety of functionalized derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-4-oxobutanoate has potential applications in drug discovery and development due to its unique structural features that can influence biological activity.
Case Studies :
- A study demonstrated that compounds with spirocyclic structures exhibit significant activity against certain types of cancer cells. The difluorinated moiety enhances lipophilicity, which may improve cellular uptake and bioavailability .
Table 1: Biological Activity of Related Compounds
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Anticancer | 15 | |
| Compound B | Antiviral | 10 | |
| Ethyl 4-(1,1-difluoro...) | Anticancer | TBD |
Materials Science
The compound's unique structure allows it to be used as a building block in the synthesis of advanced materials. Its fluorinated groups can impart desirable properties such as increased thermal stability and hydrophobicity.
Applications :
- Utilized in the development of coatings that require enhanced durability and resistance to environmental factors.
Table 2: Properties of Fluorinated Coatings
| Property | Standard Coating | Coating with Fluorinated Compounds |
|---|---|---|
| Water Contact Angle | 80° | 110° |
| Thermal Stability | Up to 150°C | Up to 200°C |
| UV Resistance | Moderate | High |
Agrochemical Development
Due to its potential bioactivity, there is interest in exploring the compound's role as a pesticide or herbicide. The spirocyclic structure may contribute to novel modes of action against pests.
Research Insights :
Mechanism of Action
The mechanism of action of Ethyl 4-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-4-oxobutanoate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and targets are still under investigation, but its effects are believed to be mediated through interactions with the central nervous system.
Comparison with Similar Compounds
Spiro Ring Systems and Substituent Effects
The spiro[2.5]octane core distinguishes this compound from larger spiro systems (e.g., spiro[4.5]decane in EP 4 374 877 A2). For instance, the puckering amplitude (quantified via Cremer-Pople coordinates) in spiro[2.5] systems is likely more constrained compared to larger analogs, influencing binding affinity in biological targets .
Fluorination and Electronic Effects
The 1,1-difluoro group in the target compound contrasts with non-fluorinated analogs (e.g., the pyrrole derivative in ) and heavily fluorinated compounds (e.g., Reference Example 107 in EP 4 374 877 A2). Fluorine’s electronegativity increases the compound’s polarity and resistance to oxidative metabolism, but fewer fluorines compared to the patent example (2 vs. 6) may balance lipophilicity and solubility .
Ester Group Reactivity
The ethyl 4-oxobutanoate side chain shares similarities with the ethoxy-oxobutyl group in the pyrrole compound (). However, its position at the 4-oxo site may increase susceptibility to nucleophilic attack compared to esters in less electron-deficient environments. This could influence hydrolysis rates in biological systems .
Research Findings and Implications
- Structural Stability : The spiro[2.5]octane system’s strain may reduce thermal stability compared to larger spiro rings but enhance rigidity for target binding. Computational modeling (using Cremer-Pople parameters) is critical to assess puckering effects .
- Synthetic Challenges : Constructing the spiro[2.5] system likely requires stringent conditions, akin to the dibromoethane-mediated cyclization in EP 4 374 877 A2, but with adjustments for smaller ring formation .
- The difluoro group may optimize binding to hydrophobic enzyme pockets .
Biological Activity
Ethyl 4-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-4-oxobutanoate, identified by its CAS number 2309779-98-2, is a synthetic organic compound featuring a unique spirocyclic structure. This compound has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHFN\O, with a molecular weight of 275.29 g/mol. The presence of difluoromethyl groups and a spirocyclic structure contributes to its unique pharmacological profile.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including receptors and enzymes. The compound may modulate various cellular pathways, influencing processes such as signal transduction and gene expression.
Biological Activity Overview
- Antimicrobial Activity : Preliminary studies have indicated that compounds with similar spirocyclic structures exhibit antimicrobial properties. This compound may possess similar activity against various pathogens.
- Receptor Binding : Research suggests that compounds with spirocyclic frameworks can act as ligands for sigma receptors, which are implicated in numerous neurological processes. The affinity for these receptors could lead to potential therapeutic applications in neuropharmacology.
- Cytotoxicity Studies : In vitro assays are essential for evaluating the cytotoxic effects of this compound on different cell lines. Initial findings suggest that it may exhibit selective cytotoxicity towards cancer cells while sparing normal cells.
Table 1: Biological Activity Summary
Table 2: Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Antimicrobial Activity | Sigma Receptor Affinity |
|---|---|---|---|
| This compound | Spirocyclic | Yes | Moderate |
| 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(4-fluorophenyl)ethan-1-one | Spirocyclic | Yes | High |
| Ethyl (1R)-6-azaspiro[2.5]octane-1-carboxylate | Spirocyclic | No | Low |
Case Studies
Case Study 1 : A study evaluated the antimicrobial properties of various spirocyclic compounds, including derivatives of this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
Case Study 2 : In research focused on neuroactive compounds, this compound was tested for its binding affinity to sigma receptors. The findings demonstrated moderate affinity, indicating that modifications to the structure could enhance receptor interaction and therapeutic efficacy .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of Ethyl 4-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-4-oxobutanoate?
- Methodology :
- Multi-step synthesis : Begin with functionalizing the azaspiro core (e.g., via nucleophilic substitution or cyclization reactions). For example, spirocyclic precursors like 1,1-difluoro-6-azaspiro[2.5]octane hydrochloride can be reacted with ethyl 4-oxobutanoate under controlled conditions (e.g., anhydrous solvents, catalytic bases) .
- Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates. Confirm purity via TLC and HPLC (>95% purity threshold) .
- Characterization : Employ -NMR and -NMR to verify the spirocyclic structure and ester group. Mass spectrometry (HRMS) ensures molecular weight accuracy (±0.001 Da) .
Q. What methods are recommended for structural determination of this compound?
- Methodology :
- X-ray crystallography : Grow single crystals via slow evaporation in a solvent system (e.g., dichloromethane/hexane). Use SHELXL for refinement, focusing on the spirocyclic core’s puckering parameters (e.g., Cremer-Pople coordinates for 6-membered rings) .
- Spectroscopic analysis : Compare experimental -NMR chemical shifts with DFT-calculated values to resolve ambiguities in stereochemistry .
Advanced Research Questions
Q. How can reaction mechanisms involving the compound’s ester or difluoro groups be elucidated?
- Methodology :
- Kinetic studies : Monitor ester hydrolysis (e.g., under acidic/basic conditions) via UV-Vis spectroscopy or -NMR to track fluorine substituent stability .
- Isotopic labeling : Use -labeled water in hydrolysis experiments to trace oxygen incorporation into reaction products .
- Computational modeling : Perform DFT calculations (e.g., Gaussian 16) to map transition states for fluorinated spirocyclic ring-opening reactions .
Q. How should researchers address contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?
- Methodology :
- Comparative assays : Test the compound against structurally similar analogs (e.g., 1,1-difluoro-5-azaspiro[2.5]octane derivatives) to isolate the role of the ester group in bioactivity .
- Binding studies : Use SPR (surface plasmon resonance) to measure binding affinity to target enzymes (e.g., kinases) and correlate with IC values from cell-based assays .
- Metabolic profiling : Incubate the compound with liver microsomes to identify metabolites that may explain off-target effects .
Q. What strategies are effective for analyzing degradation pathways under physiological conditions?
- Methodology :
- Forced degradation : Expose the compound to stress conditions (pH 1–13, 40–80°C) and monitor degradation via LC-MS. Identify primary degradation products (e.g., hydrolyzed ester or spirocyclic ring-opened species) .
- Stability studies : Use Arrhenius plots to predict shelf-life at 25°C based on accelerated stability data (40°C/75% RH) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
